6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl
Description
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole HCl is a benzimidazole derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 6 and a methyl group at position 2, with the compound existing as a hydrochloride salt. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves reacting 1H-benzo[d]imidazole-2-thiol with hydrazine hydrate in methanol, followed by purification steps . The HCl salt form improves solubility and stability, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClN4 |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;/h2-4,12H,9H2,1H3,(H,10,11);1H |
InChI Key |
GRNOXBUJETUSFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the benzoimidazole derivative with hydrazine or its derivatives under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted benzoimidazole derivatives.
Condensation: Hydrazone derivatives.
Scientific Research Applications
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: This compound can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzoimidazole core can interact with aromatic residues through π-π stacking interactions, stabilizing the compound within the binding site .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Notes:
- Hydrazinyl vs. Halogens : The hydrazinyl group in the target compound facilitates condensation reactions (e.g., with aldehydes) to form hydrazone derivatives, unlike bromo or fluoro substituents, which are inert in such reactions .
- Salt Forms: The HCl salt improves aqueous solubility compared to non-ionic analogs like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole .
Key Differences :
Biological Activity
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
- Chemical Name : 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole HCl
- Molecular Formula : C8H10ClN5
- Molecular Weight : 201.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may function as an enzyme inhibitor and modulate signaling pathways involved in cell proliferation and apoptosis.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell metabolism.
- Induction of Apoptosis : It has been observed to promote apoptosis in cancer cell lines, potentially through the activation of caspases.
- Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule assembly, which is critical for mitosis in cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound showed promising results:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| HepG2 (Liver) | 7.5 | Inhibition of cell proliferation |
| A549 (Lung) | 6.0 | Microtubule destabilization |
These findings indicate that the compound can effectively inhibit the growth of multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
In addition to anticancer effects, this compound has been assessed for antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 10.0 |
The compound exhibited significant antimicrobial activity, particularly against fungal strains, indicating its potential utility in treating infections.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy and reduced side effects, showcasing its potential in combination therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
